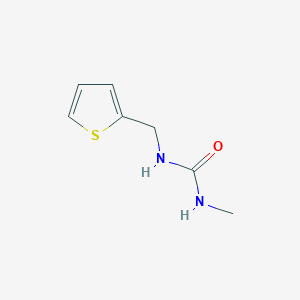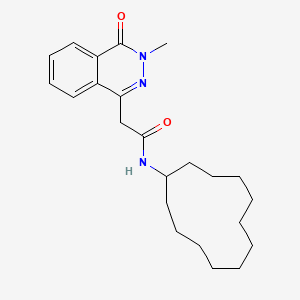![molecular formula C20H25N3O2 B4540542 N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4540542.png)
N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves the use of novel methodologies to achieve high yields and specificity. A method demonstrating the synthesis of ureas, including N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea derivatives, could involve Lossen rearrangement or direct reactions between amines and isocyanates under specific conditions to form the desired urea linkage. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been highlighted for its efficiency in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization, under mild conditions, and in an environmentally friendly manner (Kishore Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, is crucial for understanding their chemical behavior and properties. Crystallography studies, such as those on related compounds, provide insights into the planarity of the urea moiety, the conformation of attached rings, and intermolecular hydrogen bonding that might influence the compound's physical and chemical properties. For instance, the study on N-phenylmorpholine-4-carboxamide showcases the inclination of the urea-type NC=ON moiety to the phenyl ring and how the morpholine ring adopts a chair conformation (Shuangming Meng et al., 2010).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, such as Curtius rearrangement, leading to diverse functional groups and structural frameworks. The flexibility in chemical reactions allows for the synthesis of compounds with varied biological and physical properties. The Curtius rearrangement of 3-(4-azidocarbonyl) phenylsydnone to urea derivatives showcases the versatility of urea compounds in chemical synthesis and their potential in generating substances with antimicrobial and insecticidal activities (P. R. Latthe et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-16-3-7-18(8-4-16)21-20(24)22-19-9-5-17(6-10-19)15-23-11-13-25-14-12-23/h3-10H,2,11-15H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRWYWWBXIYXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-4-nitro-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4540468.png)
![2-(2-naphthyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4540471.png)
![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4540486.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4540493.png)
![2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4540502.png)
![ethyl 4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4540505.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide](/img/structure/B4540510.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4540512.png)



![N-(2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4540530.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B4540532.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)